azanium;prop-2-enoate

Catalog No.
S3719053
CAS No.
9003-03-6
M.F
C3H7NO2
M. Wt
89.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
azanium;prop-2-enoate

CAS Number

9003-03-6

Product Name

azanium;prop-2-enoate

IUPAC Name

azanium;prop-2-enoate

Molecular Formula

C3H7NO2

Molecular Weight

89.09 g/mol

InChI

InChI=1S/C3H4O2.H3N/c1-2-3(4)5;/h2H,1H2,(H,4,5);1H3

InChI Key

WPKYZIPODULRBM-UHFFFAOYSA-N

SMILES

C=CC(=O)[O-].[NH4+]

Canonical SMILES

C=CC(=O)[O-].[NH4+]

Azanium;prop-2-enoate, commonly known as ammonium prop-2-enoate or acrylic acid ammonium salt, is an organic compound characterized by its ammonium salt form of acrylic acid. Its molecular formula is C3H7NO2C_3H_7NO_2 and it is often represented as a polymer with ethenylbenzene. This compound is typically a white crystalline solid that is soluble in water, making it useful in various applications across different industries .

The mechanism of action of ammonium polyacrylate depends on the specific application. Here are some examples:

  • Dispersant: The charged groups on the polymer chain can interact with and separate suspended particles, preventing them from clumping together [].
  • Thickener: Ammonium polyacrylate can absorb water and swell, increasing the viscosity of solutions [].
  • Adhesive: The polymer chains can form hydrogen bonds with surfaces and other molecules, creating an adhesive effect [].
  • Skin and eye irritation: Direct contact with the powder or concentrated solutions can irritate the skin and eyes [].
  • Inhalation: Inhaling dust particles can irritate the respiratory system [].
  • Biodegradability: The biodegradability of ammonium polyacrylate depends on the specific structure and chain length. Some studies suggest limited biodegradability in certain environments.

Drug Delivery Systems

Due to its water solubility and ability to form gels, APA finds application in drug delivery research. Studies have explored its use for encapsulating and delivering therapeutic agents with controlled release properties []. The charge on the polymer allows for interaction with drugs, influencing their release behavior within the body [].

Gene Delivery

APA's ability to complex with DNA makes it a potential candidate for gene delivery systems. Research suggests APA nanoparticles can efficiently bind and deliver DNA into cells, offering promise for gene therapy applications [].

Tissue Engineering

APA's biocompatibility and ability to form hydrogels have led to its exploration in tissue engineering. Studies have investigated its use as a scaffold material for cell growth and differentiation, aiming to create tissues for regenerative medicine purposes [].

Biosensors

The ability of APA to interact with biomolecules makes it useful in biosensor development. Researchers are exploring its use in creating sensors for detecting specific biological targets, such as enzymes or proteins [].

  • Polymerization: The compound can polymerize to form polyacrylic acid, which is widely used in superabsorbent materials and coatings.
  • Esterification: It reacts with alcohols to form esters, which are utilized in various applications including solvents and plasticizers .
  • Oxidation: Azanium;prop-2-enoate can be oxidized to produce acrylic acid or other derivatives, depending on the reaction conditions.

These reactions highlight its versatility in forming various derivatives and polymers.

The synthesis of azanium;prop-2-enoate can be achieved through several methods:

  • Neutralization: Reacting acrylic acid with ammonia or an amine can yield azanium;prop-2-enoate directly.
  • Polymerization of Acrylic Acid: By polymerizing acrylic acid under controlled conditions, azanium;prop-2-enoate can be formed as part of a copolymer with other monomers like styrene .
  • Salification: The reaction of acrylic acid with quaternary ammonium compounds can also produce azanium;prop-2-enoate.

These methods provide flexibility in producing the compound for various applications.

Azanium;prop-2-enoate has a wide range of applications:

  • Adhesives and Sealants: Due to its polymerization properties, it is commonly used in the formulation of adhesives.
  • Coatings: Its ability to form films makes it suitable for coatings in paints and varnishes.
  • Personal Care Products: It is utilized in formulations for hair gels and skin products due to its thickening properties .
  • Agriculture: The compound is also being explored for use in agricultural applications, particularly in controlled-release fertilizers.

Studies on the interactions of azanium;prop-2-enoate focus on its compatibility with various biological systems and materials. It has been shown to interact favorably with polymers and other organic compounds, enhancing their properties. Research into its interactions with cell membranes suggests potential uses in drug delivery systems, where it may facilitate the transport of therapeutic agents across biological barriers.

Azanium;prop-2-enoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
Acrylic AcidC3H6O2C_3H_6O_2Unsaturated carboxylic acid
Methyl AcrylateC4H6O2C_4H_6O_2Ester of acrylic acid, used in polymers
Ethyl AcrylateC5H8O2C_5H_8O_2Another ester form used for coatings
Polyacrylic Acid-Polymer derived from acrylic acid

Uniqueness of Azanium;prop-2-enoate

What sets azanium;prop-2-enoate apart from these compounds is its ammonium salt form, which enhances solubility and reactivity compared to other acrylates. This unique property enables it to be more effective in applications requiring high solubility and interaction with biological systems .

Physical Description

Liquid

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

89.047678466 g/mol

Monoisotopic Mass

89.047678466 g/mol

Heavy Atom Count

6

Related CAS

9003-03-6
28214-57-5
9003-01-4 (Parent)
79-10-7 (Parent)

Use Classification

Cosmetics -> Stabilizing; Surfactant

General Manufacturing Information

All other chemical product and preparation manufacturing
2-Propenoic acid, ammonium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
2-Propenoic acid, ammonium salt (1:1), homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
2-Propenoic acid, homopolymer, ammonium salt: ACTIVE

Dates

Modify: 2023-08-20

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